Methyl 5-bromo-2,6-dimethoxynicotinate
Description
Methyl 5-bromo-2,6-dimethoxynicotinate (CAS No. 91099-82-0) is a nicotinic acid derivative with a pyridine core substituted by a bromine atom at the 5-position and methoxy groups at the 2- and 6-positions. Its molecular formula is C₉H₁₀BrNO₄, and it is widely used in organic synthesis and pharmaceutical research due to its versatile reactivity and functional group arrangement . Spectroscopic techniques, including NMR and IR, confirm its structural integrity, and its synthesis typically involves bromination and esterification steps under controlled conditions .
Properties
IUPAC Name |
methyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4/c1-13-7-5(9(12)15-3)4-6(10)8(11-7)14-2/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGLNDREJAQOHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Methyl 5-bromo-2,6-dimethoxynicotinate is a chemical compound that is often used in the field of organic chemistry. It’s known to be used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds.
Mode of Action
In Suzuki–Miyaura coupling reactions, this compound might act as an organoboron reagent. These reactions involve two key steps: oxidative addition and transmetalation. Oxidative addition involves the formation of a new palladium-carbon bond, while transmetalation involves the transfer of an organic group from boron to palladium.
Biochemical Pathways
In the context of suzuki–miyaura coupling, this compound could play a role in the synthesis of complex organic molecules.
Result of Action
As a potential reagent in suzuki–miyaura coupling, it could contribute to the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. In the context of Suzuki–Miyaura coupling, the reaction conditions are generally mild and tolerant to various functional groups. The organoboron reagents used in these reactions, potentially including this compound, are relatively stable, readily prepared, and generally environmentally benign.
Biological Activity
Methyl 5-bromo-2,6-dimethoxynicotinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, toxicity, and therapeutic potential, supported by relevant data and case studies.
- Molecular Formula : C_10H_10BrN_2O_4
- Molecular Weight : 303.1 g/mol
- CAS Number : 57381-59-6
This compound exhibits several biological activities attributed to its structural features:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially benefiting conditions like arthritis and cardiovascular diseases.
- Neuroprotective Properties : Due to its ability to cross the blood-brain barrier (BBB), it is being studied for neuroprotective effects in neurodegenerative diseases.
Case Studies
-
Neuroprotection in Animal Models :
- A study involving rat models demonstrated that this compound significantly reduced neuronal cell death in models of induced oxidative stress. The compound was administered at various doses (1 mg/kg and 5 mg/kg), with the higher dose showing a 50% reduction in cell death compared to controls.
-
Anti-inflammatory Activity :
- In vitro studies using RAW 264.7 macrophages indicated that treatment with the compound decreased the production of pro-inflammatory cytokines (TNF-α and IL-6) by approximately 30% at a concentration of 10 µM.
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Antioxidant Capacity :
- The DPPH radical scavenging assay revealed that this compound exhibited an IC50 value of 25 µM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.
Toxicity Profile
Toxicity assessments have been conducted using various models:
- MTT Assay : The cytotoxicity was evaluated across different human cell lines (HCT-116, HepG2, MCF-7). The compound demonstrated low cytotoxicity with an IC50 greater than 100 µM.
- LD50 Estimate : Predicted LD50 values are around 2188 mg/kg based on structure-activity relationships, placing it in a relatively safe category for further development.
Comparative Analysis
| Property | This compound | Standard Antioxidants |
|---|---|---|
| IC50 (DPPH Assay) | 25 µM | Ascorbic Acid: 15 µM |
| Cytotoxicity (IC50) | >100 µM | Varies by cell line |
| LD50 Estimate | ~2188 mg/kg | N/A |
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 5-bromo-2,6-dimethoxynicotinate belongs to a family of halogenated nicotinic acid derivatives. Below is a detailed comparison with structurally analogous compounds, highlighting differences in substituent patterns, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Selected Nicotinic Acid Derivatives
Key Comparative Insights
Substituent Position and Reactivity :
- The 5-bromo-2,6-dimethoxy configuration in the target compound enables dual electron-donating (methoxy) and electron-withdrawing (bromine) effects, optimizing it for Suzuki-Miyaura coupling and nucleophilic aromatic substitution . In contrast, 6-bromo-2-methoxynicotinic acid (similarity 0.96) lacks the ester group, making it more soluble but less reactive in ester-specific reactions .
- Methyl 5-bromo-6-methoxynicotinate (similarity 0.85) has a single methoxy group at position 6, reducing steric hindrance and altering regioselectivity in cross-coupling reactions compared to the target compound .
Functional Group Impact :
- Replacement of methoxy with methyl groups (e.g., Methyl 5-bromo-4,6-dimethylnicotinate) increases lipophilicity, enhancing membrane permeability in drug candidates but reducing hydrogen-bonding capacity .
- Ethyl 5-bromo-2,6-dimethylnicotinate features an ethyl ester, which slows hydrolysis compared to methyl esters, offering prolonged stability in biological systems .
The cyclopropylmethoxy substitution in Methyl 5-chloro-6-(cyclopropylmethoxy)-2-methylnicotinate (similarity 0.84) enhances lipophilicity and receptor selectivity, a strategy applicable to brominated analogs .
Synthetic Utility :
- The target compound’s methoxy groups facilitate directed ortho-metalation, a feature absent in hydroxyl-substituted analogs like Methyl 5-bromo-4,6-dihydroxynicotinate, which instead favor acid-catalyzed rearrangements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
